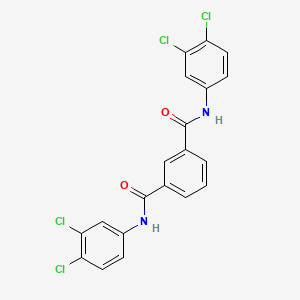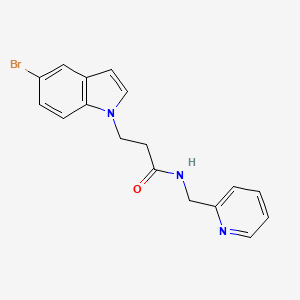
N,N'-bis(3,4-dichlorophenyl)isophthalamide
Descripción general
Descripción
N,N'-bis(3,4-dichlorophenyl)isophthalamide, commonly known as BDCM, is a chemical compound that is widely used in scientific research. It is a member of the phthalimide family and is known to have several biological and physiological effects. BDCM is synthesized using a variety of methods, and its mechanism of action is not fully understood.
Mecanismo De Acción
The mechanism of action of BDCM is not fully understood. However, it is believed that BDCM induces toxicity by generating reactive oxygen species (ROS) and causing oxidative stress. ROS can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. BDCM has also been shown to inhibit the activity of certain enzymes involved in DNA repair and detoxification.
Biochemical and Physiological Effects:
BDCM has several biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and cell death in various cell types. BDCM also inhibits the activity of certain enzymes involved in DNA repair and detoxification. In animal studies, BDCM has been shown to induce liver and kidney damage, as well as tumor formation in various organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDCM has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to its use. BDCM is highly toxic and requires careful handling. It is also not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on BDCM. One area of research is to further investigate the mechanism of action of BDCM and its effects on various biological systems. Another area of research is to develop methods to reduce the toxicity of BDCM and other halogenated phthalimides. Additionally, there is a need for more studies on the long-term effects of exposure to these compounds on human health. Finally, there is a need for more studies on the environmental impact of these compounds and ways to mitigate their effects.
Aplicaciones Científicas De Investigación
BDCM is widely used in scientific research as a model compound to study the toxicity and carcinogenicity of halogenated phthalimides. It is used to investigate the mechanisms of toxicity and the effects of exposure to these compounds on various biological systems. BDCM has been shown to induce oxidative stress, DNA damage, and cell death in various cell types. It is also used to study the effects of these compounds on gene expression and protein synthesis.
Propiedades
IUPAC Name |
1-N,3-N-bis(3,4-dichlorophenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-15-6-4-13(9-17(15)23)25-19(27)11-2-1-3-12(8-11)20(28)26-14-5-7-16(22)18(24)10-14/h1-10H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVFEYSMCRSHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis-(3,4-dichloro-phenyl)-isophthalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(methylthio)-N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4856439.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4856445.png)

![N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4856481.png)
![3-(2-methoxyphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856488.png)

![6-(4-chlorobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4856501.png)
![5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone](/img/structure/B4856510.png)
![5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4856514.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B4856520.png)
![N-(2-(2-furyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4856527.png)
![N-[4-(4-morpholinyl)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4856528.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4856536.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B4856542.png)